molecular formula C3H5N3O2S2 B13187997 (1,2,3-Thiadiazol-4-yl)methanesulfonamide

(1,2,3-Thiadiazol-4-yl)methanesulfonamide

Cat. No.: B13187997
M. Wt: 179.2 g/mol
InChI Key: YFLHQDJBXNAORY-UHFFFAOYSA-N
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Description

(1,2,3-Thiadiazol-4-yl)methanesulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3-Thiadiazol-4-yl)methanesulfonamide typically involves the reaction of appropriate sulfonamide precursors with thiadiazole derivatives. One common method includes the reaction of methanesulfonyl chloride with 1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,2,3-Thiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1,2,3-Thiadiazol-4-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pesticides. Its ability to inhibit the growth of harmful microorganisms makes it valuable in protecting crops and enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of (1,2,3-Thiadiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets within cells. In antimicrobial applications, the compound disrupts the synthesis of essential proteins and enzymes, leading to cell death. In anticancer research, it induces apoptosis by activating caspases and inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.

    1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

    1,2,5-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

(1,2,3-Thiadiazol-4-yl)methanesulfonamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its broad spectrum of activity make it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C3H5N3O2S2

Molecular Weight

179.2 g/mol

IUPAC Name

thiadiazol-4-ylmethanesulfonamide

InChI

InChI=1S/C3H5N3O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2,(H2,4,7,8)

InChI Key

YFLHQDJBXNAORY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CS(=O)(=O)N

Origin of Product

United States

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